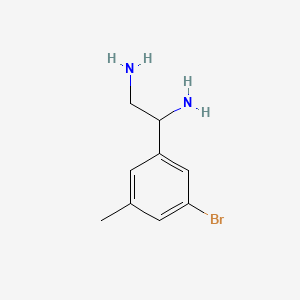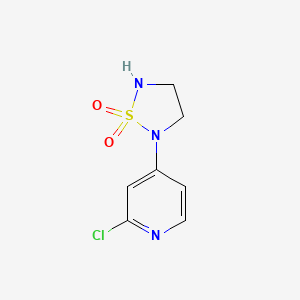
2-(2-Chloropyridin-4-YL)-1,2,5-thiadiazolidine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloropyridin-4-YL)-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic compound that features a thiadiazolidine ring fused with a chloropyridine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloropyridin-4-YL)-1,2,5-thiadiazolidine 1,1-dioxide typically involves the reaction of 2-chloropyridine with thiourea and an oxidizing agent. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Chloropyridin-4-YL)-1,2,5-thiadiazolidine 1,1-dioxide can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiadiazolidine derivatives.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiadiazolidine derivatives.
Substitution: Substituted chloropyridine derivatives.
Aplicaciones Científicas De Investigación
2-(2-Chloropyridin-4-YL)-1,2,5-thiadiazolidine 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloropyridin-4-YL)-1,2,5-thiadiazolidine 1,1-dioxide involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt cellular processes, leading to the desired therapeutic effects. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with signal transduction pathways and induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
- 2-(2-Chloropyridin-3-YL)-1,2,5-thiadiazolidine 1,1-dioxide
- 2-(2-Chloropyridin-5-YL)-1,2,5-thiadiazolidine 1,1-dioxide
- 2-(2-Chloropyridin-6-YL)-1,2,5-thiadiazolidine 1,1-dioxide
Comparison: Compared to its analogs, 2-(2-Chloropyridin-4-YL)-1,2,5-thiadiazolidine 1,1-dioxide exhibits unique properties due to the position of the chlorine atom on the pyridine ring. This positioning can influence the compound’s reactivity and its interaction with biological targets. For example, the 4-positioned chlorine atom may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy as a therapeutic agent.
Propiedades
Fórmula molecular |
C7H8ClN3O2S |
|---|---|
Peso molecular |
233.68 g/mol |
Nombre IUPAC |
2-(2-chloropyridin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide |
InChI |
InChI=1S/C7H8ClN3O2S/c8-7-5-6(1-2-9-7)11-4-3-10-14(11,12)13/h1-2,5,10H,3-4H2 |
Clave InChI |
FNZPWPWJOLQEIW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(S(=O)(=O)N1)C2=CC(=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


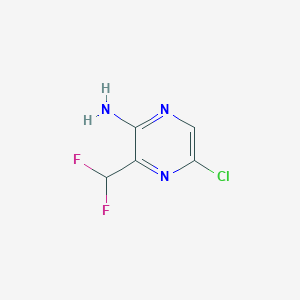
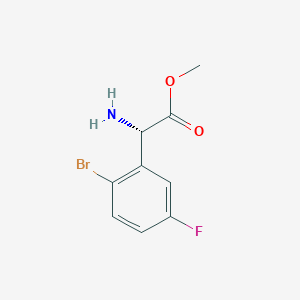
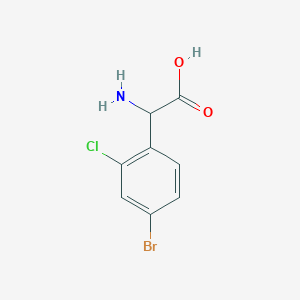
![(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B15236351.png)

![8-Methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine](/img/structure/B15236363.png)


![3-Methyl-1-[4-(trifluoromethyl)phenyl]butan-1-amine](/img/structure/B15236386.png)

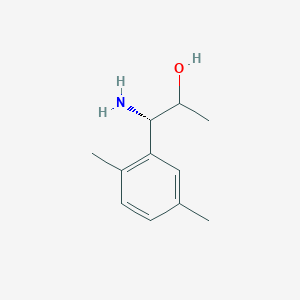
![1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B15236398.png)
![triphenyl-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]phosphanium;iodide](/img/structure/B15236406.png)
